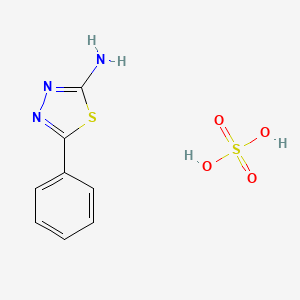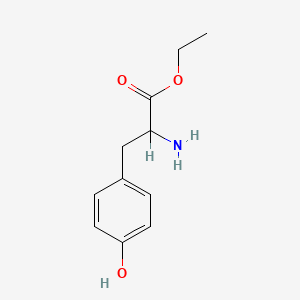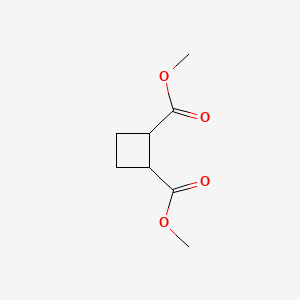
环丁烷-1,2-二甲酸二甲酯
描述
Dimethyl cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC name for this compound is dimethyl 1,1-cyclobutanedicarboxylate .
Molecular Structure Analysis
The molecular structure of Dimethyl cyclobutane-1,1-dicarboxylate includes a total of 24 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 ester (aliphatic) groups .Physical And Chemical Properties Analysis
Dimethyl cyclobutane-1,1-dicarboxylate has a density of 1.118 g/mL . It has a boiling point of 122ºC at 55mmHg . The compound has a LogP value of 0.50270, indicating its lipophilicity .科学研究应用
天然产物合成与生物活性
含环丁烷化合物(如环丁烷-1,2-二甲酸二甲酯)的研究重点在于它们的合成和生物活性。这些化合物来源于天然来源,并表现出抗菌、抗菌、抗肿瘤和其他重要的生物活性。例如,环丁烷生物碱由于其独特的结构和在药物化学中作为先导化合物的潜力而在药物发现中至关重要 (Sergeiko 等,2008)。
安全和危害
Dimethyl cyclobutane-1,1-dicarboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with plenty of water and seek medical attention if irritation persists . If inhaled, the person should be moved to fresh air and given medical attention if symptoms persist .
未来方向
Recent advances in the total synthesis of cyclobutane-containing natural products have led to the development of new strategies for the construction of cyclobutane rings . This could potentially open up new avenues for the synthesis and application of compounds like Dimethyl cyclobutane-1,2-dicarboxylate in the future.
属性
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the thermal decomposition of Dimethyl cyclobutane-1,2-dicarboxylate?
A1: Dimethyl cyclobutane-1,2-dicarboxylate can undergo two primary thermal decomposition pathways: cracking and isomerization. Interestingly, the dominant pathway is heavily influenced by the substitution pattern on the cyclobutane ring. For instance, the ratio of rate constants for cracking versus isomerization (kc/ki) is significantly higher for Dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylate (>200) compared to Dimethyl cyclobutane-1,2-dicarboxylate (3-4) []. This difference suggests that specific substitutions can promote cracking over isomerization, leading to more controlled and predictable product formation during thermal reactions.
Q2: Are there any notable synthetic applications of Dimethyl cyclobutane-1,2-dicarboxylate?
A3: Yes, the dianion of Dimethyl cyclobutane-1,2-dicarboxylate is a valuable synthetic intermediate. It enables the efficient synthesis of complex polycyclic compounds like 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This highlights the utility of Dimethyl cyclobutane-1,2-dicarboxylate derivatives in constructing structurally interesting molecules relevant to organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



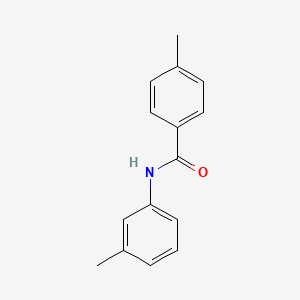

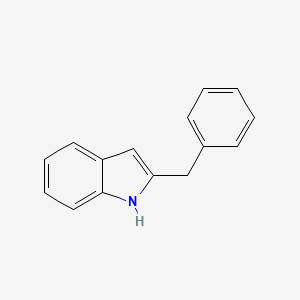
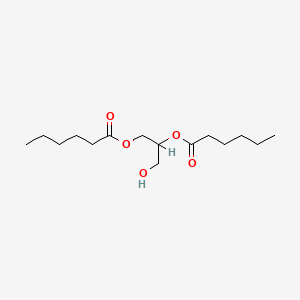

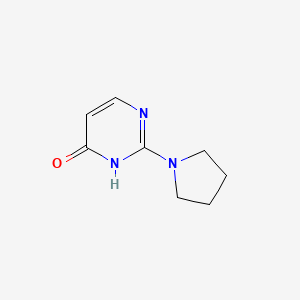
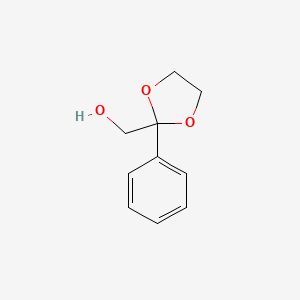
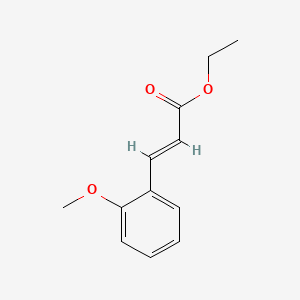
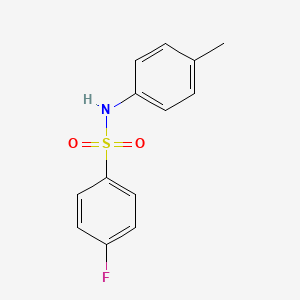
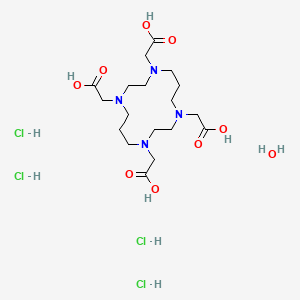
![[2-(Aminomethyl)cyclobutyl]methanamine](/img/structure/B3424291.png)

